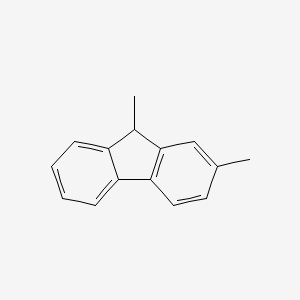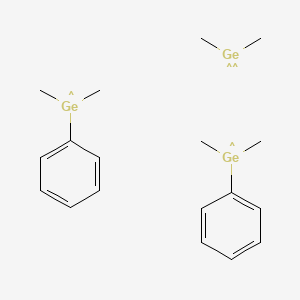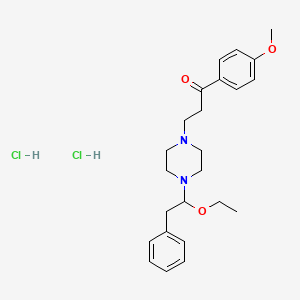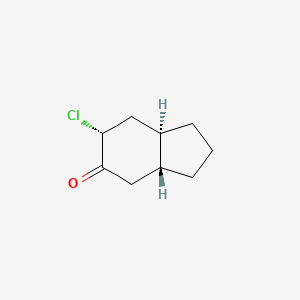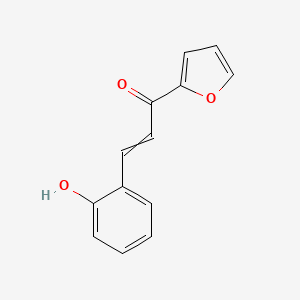
Osmium;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium and uranium are two distinct elements with unique properties and applications. Osmium is a dense, blue-gray metal known for its hardness and high melting point, while uranium is a heavy, radioactive element primarily used as fuel in nuclear reactors. The compound “osmium;uranium” refers to a combination of these two elements, which can form various alloys and compounds with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of osmium and uranium compounds typically involves complex chemical reactions. For instance, osmium can be combined with uranium through high-temperature reactions in an inert atmosphere to prevent oxidation. The reaction conditions often require temperatures above 1000°C and the use of reducing agents to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of osmium and uranium compounds involves several steps, including mining, refining, and chemical processing. Uranium is extracted from ores through processes such as leaching and solvent extraction, while osmium is often obtained as a byproduct of platinum mining. The two elements can then be combined through metallurgical processes to produce specific compounds or alloys.
Chemical Reactions Analysis
Types of Reactions: Osmium and uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, osmium can form osmium tetroxide (OsO4) when oxidized, while uranium can form uranium dioxide (UO2) through reduction.
Common Reagents and Conditions: Common reagents used in the reactions of osmium and uranium compounds include oxygen, chlorine, and hydrogen. The reactions often require specific conditions such as high temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently.
Major Products Formed: The major products formed from the reactions of osmium and uranium compounds include osmium tetroxide, uranium dioxide, and various mixed oxides and alloys. These products have unique properties and applications in different fields.
Scientific Research Applications
Chemistry: In chemistry, osmium and uranium compounds are used as catalysts in various reactions. Osmium tetroxide, for example, is used in organic synthesis for the oxidation of alkenes, while uranium compounds are used in nuclear chemistry and radiochemistry.
Biology: Osmium tetroxide is widely used in biological research as a staining agent for electron microscopy. It binds to lipids, providing contrast in biological samples. Uranium compounds, on the other hand, are used in radiobiology to study the effects of radiation on living organisms.
Medicine: Osmium compounds have potential applications in medicine, particularly in cancer treatment. Osmium-based drugs are being investigated for their anticancer properties, as they can induce apoptosis in cancer cells. Uranium compounds are used in medical imaging and radiation therapy.
Industry: In industry, osmium and uranium compounds are used in various applications. Osmium alloys are used in electrical contacts and fountain pen tips due to their hardness and durability. Uranium compounds are primarily used as fuel in nuclear reactors for electricity generation.
Mechanism of Action
The mechanism of action of osmium and uranium compounds varies depending on their specific applications. In catalysis, osmium compounds facilitate chemical reactions by providing active sites for reactants. In biological applications, osmium tetroxide binds to lipids, enhancing contrast in electron microscopy. Uranium compounds exert their effects through radioactive decay, releasing energy that can be harnessed for various purposes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to osmium and uranium include other transition metal and actinide compounds. For example, ruthenium and iridium are similar to osmium in terms of their chemical properties and applications. Thorium and plutonium are similar to uranium, as they are also used as nuclear fuels.
Uniqueness: Osmium and uranium compounds are unique due to their specific properties and applications. Osmium is the densest naturally occurring element and has a high melting point, making it valuable in high-temperature applications. Uranium’s radioactivity and ability to sustain nuclear reactions make it essential for nuclear energy production.
Properties
CAS No. |
12202-41-4 |
|---|---|
Molecular Formula |
OsU2 |
Molecular Weight |
666.3 g/mol |
IUPAC Name |
osmium;uranium |
InChI |
InChI=1S/Os.2U |
InChI Key |
APVKRAYQRMROEM-UHFFFAOYSA-N |
Canonical SMILES |
[Os].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


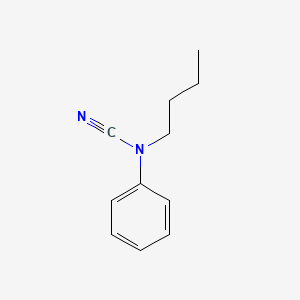
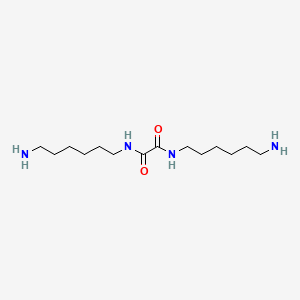

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
